Molecular weight and structural formula of 3-methyl-beta-nitrostyrene
Molecular weight and structural formula of 3-methyl-beta-nitrostyrene
An In-Depth Technical Guide to 3-Methyl-β-nitrostyrene: Synthesis, Characterization, and Applications
Introduction: Understanding 3-Methyl-β-nitrostyrene
3-Methyl-β-nitrostyrene, systematically named (E)-1-methyl-3-(2-nitrovinyl)benzene, is an aromatic nitroalkene compound. It belongs to the broader class of β-nitrostyrenes, which are characterized by a nitro group attached to the β-carbon of a styrene backbone. These compounds are of significant interest to the scientific community, particularly in the fields of organic synthesis and medicinal chemistry. Their rich reactivity, stemming from the electron-withdrawing nitro group and the conjugated double bond, makes them highly versatile precursors for a wide array of more complex molecules.[1][2]
This guide provides a comprehensive overview of 3-methyl-β-nitrostyrene, focusing on its core chemical properties, a detailed synthesis protocol grounded in established methodologies, characterization techniques, and its applications as a key intermediate in drug discovery and development. The content is tailored for researchers, scientists, and professionals who require a practical and scientifically rigorous understanding of this valuable chemical entity.
Physicochemical and Structural Properties
The structural and physical properties of 3-methyl-β-nitrostyrene define its reactivity and handling characteristics. The molecule consists of a benzene ring substituted with a methyl group at the meta-position (position 3) and a trans-nitrovinyl group at position 1. The trans-configuration is generally the more stable and commonly synthesized isomer.
Table 1: Core Properties of 3-Methyl-β-nitrostyrene
| Property | Value | Source |
| Chemical Formula | C₉H₉NO₂ | Calculated |
| Molecular Weight | 163.17 g/mol | [3][4][5][6] |
| IUPAC Name | (E)-1-methyl-3-(2-nitrovinyl)benzene | N/A |
| Appearance | Typically a yellow crystalline solid | [7] |
| Canonical SMILES | CC1=CC(=CC=C1)C=C[O-] | N/A |
| InChI Key | WGSVFWFSJDAYBM-BQYQJAHWSA-N (Isomer) | [3][6] |
Note: The InChI key provided is for the isomeric compound trans-β-Methyl-β-nitrostyrene, where the methyl group is on the alkene chain. The InChI key for the 3-methyl isomer will be unique but the molecular formula and weight are identical.
Synthesis of 3-Methyl-β-nitrostyrene via Henry-Knoevenagel Condensation
The most prevalent and reliable method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1] This reaction involves the condensation of an aromatic aldehyde with a nitroalkane. For 3-methyl-β-nitrostyrene, the specific reactants are 3-methylbenzaldehyde and nitromethane.
Causality of Experimental Choices
The reaction is typically catalyzed by a weak base, such as an amine or ammonium acetate, in an acidic solvent like glacial acetic acid.[1][8][9]
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Catalyst (Ammonium Acetate): Ammonium acetate serves as a source of ammonia and acetate. The amine component acts as a base to deprotonate the nitromethane, forming a nucleophilic nitronate anion. The acidic component (acetic acid) facilitates the dehydration of the intermediate nitroaldol, driving the reaction towards the final dehydrated product, the β-nitrostyrene.
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Solvent (Glacial Acetic Acid): Acetic acid not only participates in the catalytic cycle but also serves as a polar protic solvent that can solubilize the reactants and the ammonium acetate catalyst.
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Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barriers for both the initial aldol addition and the subsequent dehydration step, ensuring a reasonable reaction rate.[8][9]
Experimental Workflow: Synthesis Protocol
This protocol is a self-validating system; the progress can be monitored via Thin-Layer Chromatography (TLC), and the final product's identity is confirmed through standard characterization techniques.
Caption: Synthesis workflow for 3-methyl-β-nitrostyrene.
Step-by-Step Methodology
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Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, combine 3-methylbenzaldehyde (1.0 eq), nitromethane (1.2 eq), and ammonium acetate (0.5 eq).
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Solvent Addition: Add glacial acetic acid as the solvent (approximately 2-3 mL per gram of aldehyde).
-
Heating: Heat the mixture to a gentle reflux (around 100-110 °C) with continuous stirring. The reaction progress should be monitored by TLC, observing the consumption of the starting aldehyde. The reaction is typically complete within 2-5 hours.[8]
-
Isolation: Once the reaction is complete, allow the mixture to cool slightly. Pour the warm reaction mixture slowly into a beaker containing a large volume of ice-water with vigorous stirring. A yellow solid should precipitate.
-
Filtration: Collect the precipitated solid by suction filtration using a Büchner funnel.
-
Washing: Wash the crude product thoroughly with cold water to remove any residual acetic acid and ammonium salts, followed by a small amount of cold ethanol to remove more soluble impurities.
-
Purification: The crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or isopropanol, to yield pure 3-methyl-β-nitrostyrene as yellow crystals.
-
Drying: Dry the purified crystals under vacuum. The melting point of the final product should be sharp; for comparison, the melting point of the isomeric trans-β-methyl-β-nitrostyrene is 63-65 °C.[3][6]
Structural Characterization
Confirming the identity and purity of the synthesized 3-methyl-β-nitrostyrene is critical. Standard spectroscopic methods are employed for this purpose.
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¹H NMR Spectroscopy: Proton NMR provides definitive structural information. For 3-methyl-β-nitrostyrene, one would expect to see:
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A singlet for the methyl protons (~2.4 ppm).
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A series of multiplets in the aromatic region (7.2-7.5 ppm) corresponding to the four protons on the substituted benzene ring.
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Two doublets in the vinylic region (7.5-8.0 ppm) for the two alkene protons. The large coupling constant (J ≈ 13-16 Hz) between them confirms the trans stereochemistry.
-
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include:
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Strong asymmetric and symmetric stretches for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
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A peak for the C=C alkene stretch around 1640 cm⁻¹.
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Peaks corresponding to aromatic C-H and C=C bonds.
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-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI-MS) spectrum would show a molecular ion (M⁺) peak corresponding to the molecular weight of 163.17 g/mol .
Applications in Research and Drug Development
β-Nitrostyrenes are powerful and versatile intermediates in organic synthesis, primarily due to the synthetic utility of the nitroalkene moiety.
Precursor to Bio-active Amines
The most significant application of β-nitrostyrenes is as precursors to substituted phenethylamines and amphetamines, many of which possess profound biological and pharmacological activities.[7] The nitro group can be readily reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation is a cornerstone of many synthetic routes in medicinal chemistry.
Michael Acceptors in Synthesis
The electron-withdrawing nature of the nitro group makes the β-carbon of the nitroalkene highly electrophilic. This allows the molecule to act as an excellent Michael acceptor, reacting with a wide variety of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. This reactivity is exploited to build molecular complexity and synthesize various heterocyclic compounds.
Reported Biological Activities
Derivatives of the β-nitrostyrene family have been investigated for a wide range of therapeutic applications. Published research has demonstrated their potential as:
-
Anticancer Agents: Certain derivatives have been shown to suppress cell proliferation and induce apoptosis in various cancer cell lines, including colorectal and breast cancer.[10]
-
Antimicrobial and Antifungal Agents: The electrophilic nature of the double bond allows these compounds to react with biological nucleophiles, such as cysteine residues in enzymes, leading to antimicrobial and antifungal effects.[2][11]
-
Anti-inflammatory Agents: Some β-nitrostyrenes have been shown to exhibit anti-inflammatory properties, for instance, by inhibiting inflammasome activation.[2][10]
Caption: Role of 3-methyl-β-nitrostyrene as a versatile chemical intermediate.
Conclusion
3-Methyl-β-nitrostyrene is a fundamentally important building block in modern organic and medicinal chemistry. Its straightforward and high-yielding synthesis via the Henry-Knoevenagel condensation makes it readily accessible. The dual reactivity of the nitroalkene functional group—serving as a masked amine and a potent Michael acceptor—provides synthetic chemists with a powerful tool for constructing a diverse range of biologically active molecules. As research continues to uncover the therapeutic potential of its derivatives, a thorough understanding of the synthesis and properties of 3-methyl-β-nitrostyrene remains essential for professionals in drug discovery and development.
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MDPI. (2019). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. [Link]
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